molecular formula C12H7ClFNO3 B8283750 5-Chloro-2-[(5-fluoropyridin-3-yl)oxy]benzoic acid

5-Chloro-2-[(5-fluoropyridin-3-yl)oxy]benzoic acid

Cat. No. B8283750
M. Wt: 267.64 g/mol
InChI Key: FIPVLDVBOUWEQR-UHFFFAOYSA-N
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Patent
US07238714B2

Procedure details

To a solution of methyl 5-chloro-2-[(5-fluoropyridin-3-yl)oxy]benzoate (80 mg, 0.28 mmol) in methanol (2 mL) was added 2 M sodium hydroxide aqueous solution (2 mL) and the reaction mixture was stirred at room temperature for 12 h. The reaction mixture was acidified with 2 M hydrochloric acid (2.5 mL). The precipitate was collected by filtration to afford 61 mg (80%) of the title compound: 1H-NMR (CDCl3) δ 8.24 (1H, br.s), 8.19 (1H, br.s), 8.07 (1H, d, J=2.6 Hz), 7.56 (1H, d, J=8.8, 2.6 Hz), 7.06 (1H, d, J=8.8 Hz), 6.98 (1H, td, J=9.4, 2.2 Hz).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][C:13]2[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=2)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[OH-].[Na+].Cl>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][C:13]2[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)OC=1C=NC=C(C1)F
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC=1C=NC=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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